Hydroxyterbinafine b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyterbinafine b-D-glucuronide is a metabolite of terbinafine, which is an antifungal medication used to treat infections caused by fungi. Hydroxyterbinafine b-D-glucuronide is formed in the liver and excreted in the urine. This compound has gained attention in scientific research due to its potential use as a biomarker for terbinafine metabolism and its potential role in the pharmacokinetics of terbinafine.
Scientific Research Applications
Metabolism and Pharmacokinetics
- Hydroxyterbinafine b-D-glucuronide plays a role in the metabolism and clearance of various compounds through glucuronidation, a process involving uridine 5'-diphosphoglucuronyltransferases (UGTs) like UGT1A4 and UGT1A3. These enzymes catalyze the glucuronidation of 25-Hydroxyvitamin D3, with variations in activity due to genetic polymorphisms and inducibility by substances like rifampin, carbamazepine, and phenobarbital (Wang et al., 2014).
Enzymatic Activity and Inhibition 2. The β-glucuronidase enzyme plays a critical role in glucuronidation studies, and its activity can be affected by inhibitors like saccharolactone. The presence of β-glucuronidase can complicate the measurement of glucuronide formation rates, and the inhibitory effects of saccharolactone on this enzyme have been studied to better understand these interactions and their implications for drug metabolism (Oleson & Court, 2008).
Drug Metabolism and Interactions 3. Understanding the metabolic pathways of drugs is crucial for predicting drug-drug interactions and optimizing therapeutic strategies. The N-glucuronidation pathway, for example, is essential for the overall in vitro metabolic clearance of certain drugs. Studies on drugs like Midazolam reveal the formation of quaternary direct N-glucuronides, indicating an additional metabolic pathway beyond the primary metabolism mediated by enzymes like CYP3A4. Such insights are vital for accurately assessing drug metabolism and potential interactions (Klieber et al., 2008).
Analytical and Diagnostic Applications 4. The development of analytical methods for detecting metabolites of substances like gamma-hydroxybutyric acid (GHB) is crucial for clinical and forensic toxicology. The identification of glucuronated metabolites extends the detection window and provides valuable biomarkers for intoxication and exposure assessment. Such advancements in analytical chemistry contribute significantly to medical diagnostics and legal investigations (Petersen et al., 2013).
Mechanism of Action
Target of Action
Hydroxyterbinafine b-D-glucuronide is a potent biomedical product originating from terbinafine . The primary target of this compound is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides .
Mode of Action
The compound interacts with its target, β-glucuronidase, by serving as a substrate for the enzyme . The enzyme may release, locally or systemically, the active or inactive parent compound from drug glucuronides, thereby modifying the disposition and action of these drugs .
Biochemical Pathways
The biochemical pathway involved in the action of Hydroxyterbinafine b-D-glucuronide is the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is attached to the substance, increasing its water solubility and making it easier for the body to eliminate.
Pharmacokinetics
It is known that glucuronides of drugs often accumulate during long-term therapy . The hydrolysis of glucuronides can be catalyzed by β-glucuronidase, an enzyme expressed in many tissues and body fluids in humans .
Result of Action
The result of the action of Hydroxyterbinafine b-D-glucuronide is the release of the active or inactive parent compound from drug glucuronides . This can modify the disposition and action of these drugs .
Action Environment
The action of Hydroxyterbinafine b-D-glucuronide can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the transformation of glucuronides . Changes in the composition of the gut microbiota could potentially affect the activity of β-glucuronidase and, consequently, the action of Hydroxyterbinafine b-D-glucuronide .
properties
IUPAC Name |
(2S,3S,4S,5R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKOYVRIRYSRSH-QDBXLPCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.